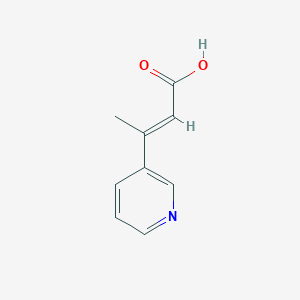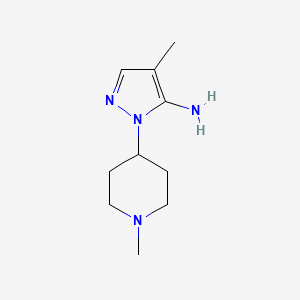
4-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine (4-MMPP) is a heterocyclic compound that is used in a variety of scientific research applications. 4-MMPP is a basic building block for the synthesis of a variety of other compounds, and has been used in the study of biological processes, including the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Scientific Research Applications
Synthesis Techniques and Intermediates
- Three-Step Synthesis of Crizotinib Intermediate: A robust three-step synthesis process has been developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in Crizotinib synthesis. This process has successfully delivered multi-kilogram quantities, indicating its scalability and importance in pharmaceutical manufacturing (Fussell et al., 2012).
Biological Activities and Applications
- Antioxidant, Antitumor, and Antimicrobial Activities: New pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. Compounds have shown promising results against liver and breast cell lines, as well as Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic applications (El‐Borai et al., 2013).
Chemical Behavior and Compound Synthesis
- Utility of Chloroacetonitrile: Novel pyrazole and thiazole derivatives have been synthesized using chloroacetonitrile, demonstrating the chemical versatility and synthetic utility of such compounds in constructing complex molecular architectures (Khalil et al., 2017).
Optical Properties and Material Science Applications
- Optical Properties of Trisheterocyclic Systems: A study on 2,2':6',2"-terpyridine and related derivatives with electron donating amino groups has revealed structure-dependent and environment-responsive optical properties, suggesting applications in material science and photonic devices (Palion-Gazda et al., 2019).
Antimicrobial and Antituberculosis Activity
- Antibacterial and Antituberculosis Screening: Novel fused pyran derivatives have been synthesized and screened for their in vitro antibacterial activity against pathogenic strains of bacteria and fungi, and antituberculosis activity, demonstrating the potential for developing new antimicrobial agents (Kalaria et al., 2014).
Antipsychotic Molecule Development
- Synthesis of Potential Antipsychotic Molecules: New compounds based on the pyrazole and isoxazole framework fused to a cycloalkene unit, and bearing the 1-piperidinyl group, have been synthesized as potential antipsychotic molecules (Pinna et al., 2013).
properties
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-7-12-14(10(8)11)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHLPMDSDKGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCN(CC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)

![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)
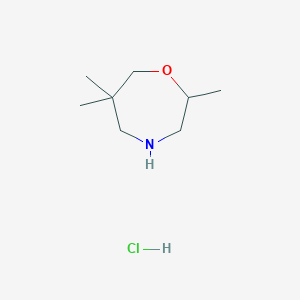
![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)

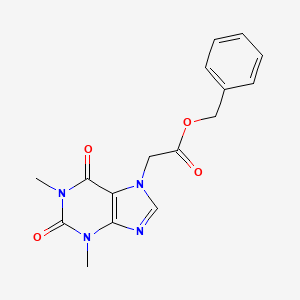
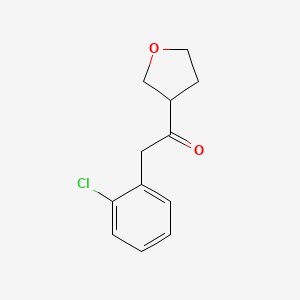
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)
